N-Guanyltyramine
Description
N-Guanyltyramine is a guanidine derivative structurally characterized by a tyramine backbone (a monoamine derived from tyrosine) substituted with a guanidyl group. Guanidine derivatives are notable for their roles in medicinal chemistry, particularly in modulating enzyme activity, receptor binding, and metabolic pathways .
Key structural features of this compound include:
- Tyramine moiety: A phenolic ring with an ethylamine side chain.
- Guanidyl group: A highly basic functional group capable of hydrogen bonding and ionic interactions.
Properties
CAS No. |
60-20-8 |
|---|---|
Molecular Formula |
C9H13N3O |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
2-[2-(4-hydroxyphenyl)ethyl]guanidine |
InChI |
InChI=1S/C9H13N3O/c10-9(11)12-6-5-7-1-3-8(13)4-2-7/h1-4,13H,5-6H2,(H4,10,11,12) |
InChI Key |
AQVMAAVRRJTLMJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCN=C(N)N)O |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)N)O |
Other CAS No. |
60-20-8 |
Synonyms |
1-(4-hydroxyphenyl)-2-guanidinoethane N-guanyltyramine |
Origin of Product |
United States |
Comparison with Similar Compounds
N,N-Dimethyl Guanylmelamine (Metformin Impurity B)
- Structure: Contains a triazine core with dimethylamino and guanidine substituents .
- Functional Groups : Guanidine, triazine, and dimethylamine.
- Pharmacological Role : Serves as a degradation product of metformin, a biguanide antidiabetic drug. Unlike N-Guanyltyramine, its triazine ring enhances metabolic stability but reduces solubility.
Comparison with this compound :
| Property | This compound | N,N-Dimethyl Guanylmelamine |
|---|---|---|
| Core Structure | Tyramine backbone | Triazine core |
| Solubility | Moderate (phenolic OH group) | Low (hydrophobic triazine) |
| Bioactivity | Potential CNS modulation | Antidiabetic impurity |
| Toxicity Profile | Unknown | Low toxicity as impurity |
N-(3-Chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)guanidine
Comparison with this compound :
| Property | This compound | N-(3-Chlorophenyl)-N'-pyrimidinylguanidine |
|---|---|---|
| Aromatic Substituents | Phenolic ring | Chlorophenyl + pyrimidine |
| Electronic Effects | Electron-donating (OH group) | Electron-withdrawing (Cl substituent) |
| Target Specificity | Amine receptors (hypothesized) | Kinases, enzymes |
Ranitidine Diamine Hemifumarate (Related Compound A)
Comparison with this compound :
| Property | This compound | Ranitidine Diamine Hemifumarate |
|---|---|---|
| Ionizable Groups | Guanidine (highly basic) | Tertiary amine (moderate basicity) |
| Therapeutic Target | Hypothetical CNS targets | H2 receptors (gastrointestinal) |
| Metabolic Stability | Likely lower (phenolic group) | High (thioether and furan protection) |
Nitrosodimethylamine (NDMA)
Comparison with this compound :
| Property | This compound | NDMA |
|---|---|---|
| Toxicity | Not reported | High carcinogenicity |
| Chemical Reactivity | Stable guanidine | Reactive nitroso group |
| Regulatory Status | No alerts | Strictly regulated as contaminant |
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